Product packaging for dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine(Cat. No.:)

dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine

Cat. No.: B15306307
M. Wt: 138.21 g/mol
InChI Key: FATRVMIFLLRGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is a chemical compound of interest in organic and medicinal chemistry research due to its hybrid structure, which incorporates a 1H-pyrrole ring and a dimethylaminoethyl side chain. The 1H-pyrrole is a fundamental aromatic heterocycle known for its role in more complex biological and pharmaceutical molecules . This specific amine-functionalized pyrrole derivative serves as a valuable building block (synthon) for researchers developing novel compounds. Its structure suggests potential application in the synthesis of more complex molecules for investigative purposes, similar to other pyrrole derivatives used in research settings . The physicochemical properties of such a compound, including its basicity due to the tertiary amine and the aromaticity of the pyrrole ring, make it a subject for studies in chemical synthesis and molecular design. Researchers may explore its mechanism of action in various biochemical pathways or its use in constructing molecular libraries for screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2 B15306307 dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

N,N-dimethyl-2-(1H-pyrrol-3-yl)ethanamine

InChI

InChI=1S/C8H14N2/c1-10(2)6-4-8-3-5-9-7-8/h3,5,7,9H,4,6H2,1-2H3

InChI Key

FATRVMIFLLRGBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine typically involves the reaction of pyrrole derivatives with dimethylamine. One common method includes the condensation of pyrrole with dimethylamine in the presence of a suitable catalyst, such as iron (III) chloride, under reflux conditions . Another approach involves the use of acylation reactions where the pyrrole ring is functionalized with dimethylamine groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrole derivatives .

Scientific Research Applications

Scientific Applications of Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine

This compound is a chemical compound with diverse applications in scientific research, primarily due to its unique structural components, which include a pyrrole ring and a dimethylamine group. The pyrrole ring's ability to interact with enzymes and receptors allows it to modulate their activity, making it valuable in various biological and chemical applications.

Chemistry

This compound serves as a building block in synthesizing complex heterocyclic compounds. Pyrrole derivatives, which can be synthesized using this compound, are essential in creating compounds with significant biological and chemical properties.

Biology

Pyrrole derivatives, derived from this compound, are recognized for their antimicrobial, antifungal, and anticancer activities. Researchers explore these derivatives for their potential in combating various infections and diseases . For example, 2,5-dimethylpyrroles have shown antitubercular potential, acting as inhibitors against Mycobacterium tuberculosis .

Medicine

In the medical field, this compound and its derivatives are actively investigated for their potential in drug development, particularly for their anti-inflammatory and anticancer properties. These compounds can inhibit certain enzymes involved in inflammation or cancer cell proliferation. Additionally, novel pyrroles and pyrrolopyrimidines have been examined for in vivo antihyperglycemic activity, showing promise in managing blood sugar levels .

Industry

Pyrrole derivatives play a crucial role in industrial applications, including the production of conductive polymers, dyes, and other materials. These materials are used in various products, ranging from electronics to textiles, showcasing the versatility of pyrrole-based compounds .

Mechanism of Action

The mechanism of action of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications/Notes
This compound $ \text{C}8\text{H}{13}\text{N}_3 $ 152.22 Pyrrole, dimethylamine, ethyl linker Not explicitly described (inferred) Potential biological activity
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine $ \text{C}8\text{H}{18}\text{N}_2\text{O} $ 158.24 Pyrrolidine (saturated), ether, dimethylamine Not detailed Unknown; ether group enhances solubility
Compound 1 (Tri-substituted pyrrole) $ \text{C}{21}\text{H}{20}\text{FN}_3 $ 345.41 Pyrrole, 4-fluorophenyl, methylpiperidine Academic synthesis (Merck MTA) Calcium channel modulation
Dimethindene $ \text{C}{19}\text{H}{25}\text{N}_2 $ 281.42 Indenyl, pyridinylethyl, dimethylamine Industrial synthesis (toluene/Et₂O) Antihistamine candidate
Methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[2-methoxycarbonyl-4-(2-pyridinyl)-1H-pyrrol-3-yl]aminopropenoate $ \text{C}{22}\text{H}{20}\text{N}6\text{O}4 $ 456.44 Pyrrole, cyano, pyridinyl, ester Acetic acid reflux (33% yield) Heterocyclic intermediate

Key Differences and Implications

Aromaticity vs. Saturation: The target compound’s pyrrole ring is aromatic, enabling electrophilic substitution reactions.

Functional Group Diversity: Compound 1 () incorporates a fluorophenyl group, enhancing lipophilicity and membrane permeability, critical for biological activity.

Synthesis Complexity :

  • Dimethindene () requires multi-step industrial synthesis in volatile organic solvents (toluene/Et₂O), contrasting with greener approaches for pyrrole derivatives (e.g., dioxane/triethylamine in ) .

Biological Relevance :

  • Compound 1 () is explicitly used in calcium signaling studies, while this compound’s bioactivity remains speculative. Dimethindene’s indenyl-pyridinylethyl structure suggests antihistamine applications .

Research Findings and Trends

  • Pyrrole Derivatives in Drug Discovery : Tri-substituted pyrroles (e.g., Compound 1) are prioritized for their modularity in medicinal chemistry, allowing tailored interactions with biological targets .
  • Synthetic Challenges : Low yields (29–33%) in highlight difficulties in pyrrole functionalization, necessitating optimized catalysts or alternative solvents .
  • Green Chemistry : While this compound’s synthesis is undescribed, trends in emphasize reducing VOC use, aligning with sustainable practices .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine with high purity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed amination or reductive alkylation reactions. For example, analogous compounds (e.g., pyridine-based amines) are synthesized using controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) to minimize byproducts . Purification steps may include column chromatography with gradients optimized for polar heterocycles, followed by recrystallization in non-polar solvents. Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity and structural fidelity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Store in airtight containers under inert gas (e.g., argon) at 2–8°C in a ventilated, fireproof cabinet. Avoid exposure to moisture or light, as pyrrole derivatives are prone to oxidation. Use PPE (gloves, lab coat, eye protection) and conduct risk assessments before handling .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrrole ring and ethylamine chain. FT-IR can identify N–H stretches (if present) and tertiary amine signatures. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets like enzymes or receptors. Pharmacophore mapping identifies potential bioactivity hotspots, guiding experimental validation .

Q. What experimental strategies are recommended to resolve contradictions in toxicity data for this compound across different studies?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., impurities, solvent residues). Replicate studies under standardized OECD guidelines, controlling for batch variability and exposure routes. Use in vitro assays (e.g., Ames test, cytotoxicity screens) alongside in vivo models (e.g., zebrafish embryos) to cross-validate findings .

Q. How can factorial design optimize reaction conditions for modifying this compound derivatives?

  • Methodological Answer : Apply a 2k2^k factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, vary Pd catalyst (0.5–2 mol%) and reaction time (12–24 hrs) to maximize yield. Analyze interactions via ANOVA to identify dominant factors. Follow with response surface methodology (RSM) for fine-tuning .

Q. What frameworks guide the integration of this compound into drug discovery pipelines?

  • Methodological Answer : Link research to established pharmacological theories (e.g., structure-activity relationships for CNS targets). Use the NIH’s "five pillars of translational research" to prioritize assays: solubility, permeability, metabolic stability, protein binding, and target engagement .

Data Contradiction and Theoretical Alignment

Q. How should researchers address gaps in ecological impact data for this compound?

  • Methodological Answer : Perform tiered risk assessments: (1) Use EPI Suite to estimate biodegradation half-life and log KowK_{ow}. (2) Validate with microcosm studies (soil/water systems) under OECD 307/308 protocols. (3) Model bioaccumulation potential via quantitative structure-activity relationship (QSAR) tools .

Q. What methodological steps ensure alignment between experimental results and theoretical models in mechanistic studies?

  • Methodological Answer : Formulate hypotheses based on ligand-receptor interaction theories (e.g., lock-and-key model). Validate computational predictions (e.g., binding energy calculations) with kinetic assays (e.g., surface plasmon resonance). Use Bayesian statistics to quantify model uncertainty .

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